N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide
CAS No.:
Cat. No.: VC14816297
Molecular Formula: C18H18N4O2
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N4O2 |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C18H18N4O2/c1-12(2)10-22-11-20-15-7-6-13(9-14(15)18(22)24)21-17(23)16-5-3-4-8-19-16/h3-9,11-12H,10H2,1-2H3,(H,21,23) |
| Standard InChI Key | HDFUEROKBGTYSN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=N3 |
Introduction
Structural and Chemical Properties
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide (molecular formula: C₁₈H₁₈N₄O₂; molecular weight: 322.4 g/mol) features a bicyclic quinazoline scaffold fused to a pyridine ring via a carboxamide linker. The quinazoline core consists of a benzene ring fused to a pyrimidine ring, with a 2-methylpropyl substituent at position 3 and a ketone group at position 4. The pyridine-2-carboxamide group at position 6 introduces hydrogen-bonding capabilities critical for target interactions .
Key Functional Groups
-
Quinazoline Core: The planar structure facilitates intercalation into DNA or enzyme active sites, a common mechanism among kinase inhibitors .
-
2-Methylpropyl Side Chain: Enhances lipophilicity, improving membrane permeability and bioavailability.
-
Pyridine-2-carboxamide: Acts as a hydrogen-bond donor/acceptor, enabling precise interactions with residues in enzymatic pockets .
The compound’s stereoelectronic properties are optimized for target engagement, as evidenced by molecular docking studies showing stable interactions with EGFR kinase domains .
Synthesis and Optimization
The synthesis of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide involves a multi-step protocol:
Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclocondensation | Anthranilic acid, urea, POCl₃ | Form quinazolin-4-one core |
| 2 | Alkylation | 2-methylpropyl bromide, K₂CO₃ | Introduce 2-methylpropyl group |
| 3 | Nitration | HNO₃, H₂SO₄ | Add nitro group at position 6 |
| 4 | Reduction | H₂, Pd/C | Convert nitro to amine |
| 5 | Amidation | Pyridine-2-carbonyl chloride, DMF | Attach carboxamide moiety |
Biological Activities and Mechanisms
Anticancer Activity
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide exhibits potent cytotoxicity against multiple cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| A549 (lung) | 1.2 ± 0.3 | EGFR inhibition (KD = 8 nM) |
| HCT116 (colon) | 2.1 ± 0.5 | Tubulin polymerization arrest |
| MCF7 (breast) | 1.8 ± 0.4 | ROS-mediated apoptosis |
In A549 cells, the compound induces G0/G1 cell cycle arrest and mitochondrial membrane depolarization, consistent with kinase inhibition . Molecular dynamics simulations reveal binding to EGFR’s ATP pocket, displacing Mg²⁺ ions critical for catalytic activity .
Comparative Analysis with Analogous Compounds
Quinazoline derivatives share structural motifs but differ in target selectivity:
| Compound | Structural Variation | Key Activity |
|---|---|---|
| Gefitinib | Aniline substituent | EGFR inhibition (IC₅₀ = 33 nM) |
| PVHD121 | Chloro-substituted quinazoline | Tubulin binding (IC₅₀ = 0.9 μM) |
| UNC0321 | Dimethylaminopropoxy chain | G9a methyltransferase inhibition |
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide uniquely combines EGFR and tubulin inhibition, reducing the likelihood of resistance .
Research Challenges and Future Directions
Current limitations include moderate aqueous solubility (0.12 mg/mL at pH 7.4) and hepatic clearance (t₁/₂ = 2.1 h in murine models). Strategies under investigation:
-
Prodrug Formulations: Ester derivatives improve solubility to 1.8 mg/mL .
-
Nanoparticle Delivery: PEGylated liposomes enhance tumor accumulation 4.2-fold in xenograft models .
Ongoing clinical trials focus on combinatorial regimens with paclitaxel or cisplatin, aiming to synergize tubulin stabilization and DNA damage mechanisms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume